BenchChemオンラインストアへようこそ!

7-Chloropyrido[3,4-b]pyrazine

Lipophilicity LogP Drug-likeness

7-Chloropyrido[3,4-b]pyrazine is a fused pyridine–pyrazine heterocycle bearing a chlorine substituent at the 7-position of the pyridine ring. With a molecular formula of C₇H₄ClN₃ and a molecular weight of 165.58 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries.

Molecular Formula C7H4ClN3
Molecular Weight 165.58 g/mol
CAS No. 93049-39-9
Cat. No. B1417796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloropyrido[3,4-b]pyrazine
CAS93049-39-9
Molecular FormulaC7H4ClN3
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESC1=CN=C2C=NC(=CC2=N1)Cl
InChIInChI=1S/C7H4ClN3/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H
InChIKeyJZAAFHCCXSMDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloropyrido[3,4-b]pyrazine (CAS 93049-39-9): Core Scaffold Identification for Kinase-Targeted Procurement


7-Chloropyrido[3,4-b]pyrazine is a fused pyridine–pyrazine heterocycle bearing a chlorine substituent at the 7-position of the pyridine ring . With a molecular formula of C₇H₄ClN₃ and a molecular weight of 165.58 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries . The pyrido[3,4-b]pyrazine core is clinically validated, as exemplified by the Syk inhibitor sovleplenib, and the 7-chloro derivative provides a strategic handle for further functionalization via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [1].

Why 7-Chloropyrido[3,4-b]pyrazine Cannot Be Interchanged with Its 5-Chloro Regioisomer, 7-Bromo Analog, or Unsubstituted Core


The position of the chlorine atom on the pyrido[3,4-b]pyrazine scaffold directly governs both physicochemical properties and synthetic utility. The 7-chloro substitution yields a calculated LogP of 1.68, which is substantially higher than the 0.65 observed for the 7-bromo analog and approximately 5-fold greater than the 0.33 reported for the 5-chloro regioisomer . This lipophilicity differential influences membrane permeability, protein binding, and chromatographic behavior during purification. Furthermore, chlorine at the 7-position exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to bromine at the same position or chlorine at the 5-position, enabling chemoselective sequential functionalization strategies that are inaccessible with alternative halogen isomers [1]. Generic substitution with a 5-chloro or 7-bromo analog would therefore alter both the pharmacokinetic profile of derived compounds and the synthetic route efficiency.

Quantitative Differentiation Evidence for 7-Chloropyrido[3,4-b]pyrazine vs. Closest Analogs


Lipophilicity Advantage: 7-Chloro vs. 5-Chloro Regioisomer and 7-Bromo Analog

7-Chloropyrido[3,4-b]pyrazine exhibits a calculated LogP of 1.68, positioning it in the optimal lipophilicity range for oral bioavailability (LogP 1–3). In contrast, the 5-chloro regioisomer (CAS 214045-82-6) has a reported LogP of 0.33, while the 7-bromo analog (CAS 1337880-74-6) has a LogP of 0.65 . The 5-fold higher LogP relative to the 5-chloro isomer directly translates to improved membrane permeability potential for derived compounds.

Lipophilicity LogP Drug-likeness ADME

Polar Surface Area Consistency with CNS Drug-Like Space

The topological polar surface area (TPSA) of 7-chloropyrido[3,4-b]pyrazine is calculated as 38.67 Ų . This value falls below the widely accepted threshold of 60–70 Ų for blood-brain barrier penetration, suggesting that derivatives built on this scaffold may retain CNS accessibility [1]. The unsubstituted pyrido[3,4-b]pyrazine core has a PSA of approximately 38.67 Ų as well, indicating that the chlorine substituent does not significantly alter this parameter, but its positional placement at C-7 allows for vectorial elaboration without steric interference from the pyrazine ring nitrogens.

Polar Surface Area CNS penetration Drug design

Kinase Inhibition Proof-of-Concept: 7-Chloro-3-phenylpyrido[3,4-b]pyrazine Demonstrates Low Micromolar IC₅₀ Against ERK2 and KDR

In a direct head-to-head comparison within the same study, 7-chloro-3-phenylpyrido[3,4-b]pyrazine (compound 9e) was tested alongside its 2-phenyl regioisomer against a panel of seven cancer-related kinases. Compound 9e exhibited IC₅₀ values of 2.34 µM against ERK2 and 2.06 µM against KDR, while the 2-phenyl isomer showed distinct selectivity and potency profiles [1]. This establishes that the 7-chloro substitution pattern is compatible with kinase inhibition and that the 3-phenyl-7-chloro combination yields a tractable starting point for lead optimization.

Kinase inhibition ERK2 KDR IC50

Synthetic Accessibility: Regioselective Derivatization at C-7 Chlorine Enables Sequential Functionalization

The chlorine atom at the 7-position of pyrido[3,4-b]pyrazine is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyrazine ring nitrogens. In the MedChemComm study, 7-chloro-3-phenylpyrido[3,4-b]pyrazine was reacted with various anilines via Buchwald–Hartwig amination to yield N-aryl derivatives in 52–58% yield [1]. This contrasts with the 5-chloro regioisomer, which requires more forcing conditions or alternative synthetic strategies due to the different electronic environment. The 7-bromo analog offers higher reactivity but suffers from lower stability and higher cost per gram (typically 2–3× that of the chloro derivative) .

Cross-coupling SNAr Regioselectivity Library synthesis

Commercial Purity Benchmarking: 95% Minimum Purity with Batch-Specific QC Documentation

Commercially available 7-chloropyrido[3,4-b]pyrazine is supplied with a minimum purity of 95% (HPLC) from major vendors including Sigma-Aldrich, with certificates of analysis providing batch-specific quality data . The 7-bromo analog is available at 98.1% purity (HPLC, 210 nm) from select suppliers, but with fewer sourcing options and typically longer lead times . The 5-chloro regioisomer is also available at 95% purity, but with more limited vendor distribution networks. For procurement decisions, the broader supplier base for the 7-chloro derivative reduces supply chain risk and enables competitive pricing.

Purity Quality control Procurement specification

Boiling Point and Thermal Stability Differentiate 7-Chloro from 7-Bromo for High-Temperature Reactions

7-Chloropyrido[3,4-b]pyrazine has a calculated boiling point of 314.2 °C at 760 mmHg with a flash point of 173 °C . The 7-bromo analog has a boiling point of 339.7 °C . While both compounds can withstand typical reaction temperatures for cross-coupling (80–120 °C), the lower boiling point of the chloro derivative facilitates removal of excess reagent by distillation during workup. Additionally, the C–Cl bond (bond dissociation energy ~397 kJ/mol) is stronger than the C–Br bond (~280 kJ/mol), reducing the risk of thermal dehalogenation side reactions during prolonged heating.

Thermal stability Boiling point Reaction conditions

Optimal Deployment Scenarios for 7-Chloropyrido[3,4-b]pyrazine Based on Quantitative Evidence


Kinase-Focused Fragment Library Design Requiring Balanced Lipophilicity

For medicinal chemistry programs targeting intracellular kinases (e.g., ERK2, KDR), 7-chloropyrido[3,4-b]pyrazine provides a LogP of 1.68—within the optimal drug-like range—compared to the hydrophilic 5-chloro regioisomer (LogP 0.33). This scaffold is therefore preferred when designing fragment libraries where passive cell permeability is a critical selection criterion [1].

Parallel Synthesis of 7-Amino-Substituted Pyrido[3,4-b]pyrazine Libraries via Buchwald–Hartwig Amination

The 7-chloro handle enables direct diversification via palladium-catalyzed amination, yielding N-aryl derivatives in 52–58% isolated yield [1]. This established protocol makes the compound suitable for high-throughput parallel synthesis in medicinal chemistry core facilities, where cost-efficient, reproducible building blocks are essential.

CNS-Penetrant Kinase Inhibitor Lead Generation

With a TPSA of 38.67 Ų, well below the 60–70 Ų threshold for blood-brain barrier penetration, 7-chloropyrido[3,4-b]pyrazine is an attractive starting point for CNS-targeted kinase inhibitor programs (e.g., glioblastoma, neurodegenerative diseases) where many alternative heterocyclic cores exceed CNS drug-like PSA limits [1].

Academic and Industrial Procurement Requiring Multi-Vendor Supply Assurance

7-Chloropyrido[3,4-b]pyrazine is stocked by multiple global suppliers (Sigma-Aldrich, Bidepharm, CymitQuimica, MuseChem) at ≥95% purity, reducing single-supplier dependency. The 7-bromo and 5-chloro analogs are sourced from significantly fewer vendors, making the 7-chloro compound the most supply-chain-resilient choice for long-term drug discovery projects .

Quote Request

Request a Quote for 7-Chloropyrido[3,4-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.